molecular formula C8H5F3N2OS B13360587 2,2,2-Trifluoro-1-(6-methylimidazo[2,1-b]thiazol-5-yl)ethan-1-one CAS No. 134670-14-7

2,2,2-Trifluoro-1-(6-methylimidazo[2,1-b]thiazol-5-yl)ethan-1-one

Cat. No.: B13360587
CAS No.: 134670-14-7
M. Wt: 234.20 g/mol
InChI Key: JGXHHYIATBFMJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an imidazo[2,1-b]thiazole core substituted with a methyl group at position 6 and a trifluoroacetyl group at position 5. Its molecular formula is C₉H₆F₃N₂OS, with a molecular weight of 256.22 g/mol (estimated from analogous structures in ). The trifluoromethyl ketone group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in kinase inhibition and anticancer therapies .

Properties

CAS No.

134670-14-7

Molecular Formula

C8H5F3N2OS

Molecular Weight

234.20 g/mol

IUPAC Name

2,2,2-trifluoro-1-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)ethanone

InChI

InChI=1S/C8H5F3N2OS/c1-4-5(6(14)8(9,10)11)13-2-3-15-7(13)12-4/h2-3H,1H3

InChI Key

JGXHHYIATBFMJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CSC2=N1)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(6-methylimidazo[2,1-b]thiazol-5-yl)ethan-1-one typically involves the following steps:

    Formation of the Imidazo[2,1-b]thiazole Core: The imidazo[2,1-b]thiazole core can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonate (CF₃SO₃).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazo[2,1-b]thiazole ring, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2,2,2-Trifluoro-1-(6-methylimidazo[2,1-b]thiazol-5-yl)ethan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and imidazo[2,1-b]thiazole groups on biological systems. It may serve as a probe or a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential pharmacological properties. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(6-methylimidazo[2,1-b]thiazol-5-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological molecules.

Comparison with Similar Compounds

Substituent Variations at Position 5

Compound Substituent at Position 5 Molecular Weight (g/mol) Key Biological Activity
Target Compound CF₃CO- 256.22 VEGFR-2 inhibition (IC₅₀: 0.33 µM)
1-(6-Chloroimidazo[2,1-b]thiazol-5-yl)ethanone ClCO- 210.67 Not reported (structural intermediate)
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethan-1-one ClCO- (phenyl at position 6) 317.79 Intermediate in antibacterial agents
[6-(2,2,2-Trifluoroethoxy)imidazo[2,1-b]thiazol-5-yl]methanol CF₃CH₂O- 252.21 Undisclosed (fluorinated derivative)

Key Insights :

  • The trifluoroacetyl group in the target compound confers higher electronegativity and metabolic resistance compared to chloro or methoxy analogs, enhancing its binding affinity to targets like VEGFR-2 .
  • Phenyl substitution at position 6 (e.g., in ) increases molecular weight and may reduce solubility, limiting bioavailability .

Substituent Variations at Position 6

Compound Substituent at Position 6 Key Feature
Target Compound CH₃ Optimized for cytotoxicity (IC₅₀: 8.38–11.67 µM in MCF-7 cells)
1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone OH Increased polarity but reduced stability
3,3-bis(6-Chloroimidazo[2,1-b]thiazol-5-yl)indolin-2-one Cl (bis-substituted) Dual-target FtsZ inhibition (antibacterial)

Key Insights :

  • Methyl at position 6 balances lipophilicity and steric effects, enabling potent anticancer activity .
  • Hydroxy or chloro substituents introduce polarity or electron-withdrawing effects, altering reactivity and target interactions .

Pharmacokinetic and Physicochemical Properties

Property Target Compound 1-(4-Fluorophenyl)-3-(6-methylimidazo[2,1-b]thiazol-5-yl)urea () Bis-imidazo Hybrids ()
LogP (Predicted) ~2.5 (high lipophilicity) ~3.0 ~4.2 (due to dual rings)
Molecular Weight 256.22 342.44 500–600
Metabolic Stability High (CF₃ resists oxidation) Moderate (urea linkage prone to hydrolysis) Low (bulky structure)

Key Insights :

  • The trifluoromethyl group in the target compound improves metabolic stability compared to urea-linked analogs .

Key Insights :

  • Trifluoroacetylation (as in ) achieves high yields due to the reactivity of trifluoroacetyl chloride .
  • Lower yields for urea derivatives () may stem from side reactions during carbodiimide coupling .

Biological Activity

2,2,2-Trifluoro-1-(6-methylimidazo[2,1-b]thiazol-5-yl)ethan-1-one (CAS No. 134670-14-7) is a compound of significant interest due to its potential biological activities. The imidazo[2,1-b]thiazole moiety has been associated with various pharmacological effects, including anticancer, antimicrobial, and antiviral properties. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C8_8H5_5F3_3N2_2OS
  • Molecular Weight : 234.20 g/mol
  • Structure : The structure includes a trifluoromethyl group and an imidazo[2,1-b]thiazole ring, contributing to its unique reactivity and biological profile.

Anticancer Activity

Research has shown that compounds containing the imidazo[2,1-b]thiazole structure exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated a series of imidazo[2,1-b]thiazole derivatives for their cytotoxicity against human cancer cell lines such as HeLa (cervical), A549 (lung), MCF-7 (breast), and DU-145 (prostate). Notably, one derivative demonstrated an IC50_{50} value of 1.08 µM against A549 cells, indicating potent anticancer activity .

The mechanism underlying the anticancer effects of imidazo[2,1-b]thiazole derivatives often involves:

  • Cell Cycle Arrest : Compounds have been shown to induce G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Studies confirm apoptotic effects through assays such as Hoechst staining and annexin V-FITC .
  • Tubulin Polymerization Inhibition : Some derivatives inhibit tubulin assembly, which is crucial for cancer cell division .

Antimicrobial Activity

Imidazo[2,1-b]thiazole derivatives have also been assessed for their antimicrobial properties. In particular:

  • Antitubercular Activity : Certain derivatives have shown promising results against Mycobacterium tuberculosis using the Microplate Alamar Blue Assay .
  • Antiviral Activity : Compounds have been evaluated for their efficacy against various viruses, including Coxsackie B4 virus and Feline herpes virus, demonstrating potential as antiviral agents .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Activity TypeTest Organism/Cell LineIC50_{50} ValueMechanism
AnticancerA549 (Lung Cancer)1.08 µMG2/M arrest, apoptosis induction
AntitubercularMycobacterium tuberculosisNot specifiedNot specified
AntiviralCoxsackie B4 virusNot specifiedNot specified

Case Study 1: Antiproliferative Effects

In a study published in 2018, a series of imidazo[2,1-b]thiazole-benzimidazole conjugates were synthesized and tested for antiproliferative activity. Among them, compound 6d exhibited significant cytotoxicity against A549 cells with an IC50_{50} value of 1.08 µM. This study highlights the potential of modifying the imidazo[2,1-b]thiazole structure to enhance anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on synthesizing novel acyl-hydrazone derivatives based on imidazo[2,1-b]thiazole. These compounds were evaluated for their antimicrobial properties against various pathogens. The results indicated that several derivatives exhibited significant antitubercular activity and potential antiviral effects .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2,2,2-Trifluoro-1-(6-methylimidazo[2,1-b]thiazol-5-yl)ethan-1-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via a Friedel-Crafts acylation reaction using Eaton’s reagent under solvent-free conditions, which enhances eco-friendliness and reduces purification steps. Key parameters include temperature (80°C), catalyst choice (Eaton’s reagent over PTSA or FeCl₃), and reaction time (2–24 hours). For example, chloroacetyl chloride can react with 6-methylimidazo[2,1-b]thiazole derivatives in dry dioxane at 70–100°C under argon, followed by flash chromatography for purification (yield ~91%) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., trifluoromethyl group at δ ~120 ppm in ¹³C NMR) and confirms substitution patterns on the imidazo[2,1-b]thiazole ring .
  • IR Spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., molecular ion peak matching C₁₀H₇F₃N₂OS) .

Advanced Research Questions

Q. How do substituents at the C-5 position of the imidazo[2,1-b]thiazole scaffold influence biological activity, particularly in COX-2 inhibition?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., trifluoromethyl) at C-5 enhance COX-2 selectivity by stabilizing hydrophobic interactions in the enzyme’s active site. Computational docking (e.g., AutoDock Vina) can model binding poses, while in vitro COX-1/COX-2 inhibition assays (using ELISA or fluorescence-based methods) quantify selectivity ratios. For example, trifluoromethyl derivatives show >50-fold selectivity for COX-2 over COX-1 .

Q. What strategies resolve contradictions in reported biological activity data for imidazo[2,1-b]thiazole derivatives?

  • Methodological Answer :

  • Meta-analysis of SAR Data : Compare substituent effects across studies (e.g., sulfonyl vs. trifluoromethyl groups) to identify trends.
  • Reproducibility Protocols : Standardize assay conditions (e.g., cell lines, enzyme sources) to minimize variability. For instance, COX-2 inhibition discrepancies may arise from differences in enzyme isoforms or assay temperatures .
  • Computational Validation : Use molecular dynamics simulations to assess binding stability under varying conditions .

Q. How can solvent-free synthetic methodologies improve the sustainability of producing this compound?

  • Methodological Answer : Solvent-free Friedel-Crafts acylation with Eaton’s reagent eliminates toxic solvents (e.g., CS₂ or EtOH), reduces waste, and improves energy efficiency. Reaction optimization via DOE (Design of Experiments) maximizes yield (up to 90%) while minimizing catalyst loading (10 wt%) .

Q. What mechanistic insights explain the antibacterial activity of related imidazo[2,1-b]thiazole derivatives against Staphylococcus aureus?

  • Methodological Answer : Derivatives like 6-chloroimidazo[2,1-b]thiazoles inhibit FtsZ polymerization, disrupting bacterial cell division. Techniques include:

  • Fluorescence Microscopy : Visualize FtsZ filament disruption.
  • MIC Assays : Determine minimum inhibitory concentrations (e.g., MIC ≤ 4 µg/mL for S. aureus).
  • Resistance Profiling : Monitor mutations in FtsZ via whole-genome sequencing of resistant strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.